
C.I. Acid Red 151, lithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CI Acid Red 151, lithium salt, is a synthetic organic compound used primarily as a dye It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings This compound is known for its vibrant red color and is commonly used in various industrial applications, including textiles, paper, and leather dyeing
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Red 151, lithium salt, typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-naphthol under alkaline conditions to produce the azo dye. The final step involves converting the dye into its lithium salt form by reacting it with lithium hydroxide.
Reaction Conditions:
Diazotization: 4-aminobenzenesulfonic acid + NaNO₂ + HCl → Diazonium salt
Coupling: Diazonium salt + 2-naphthol (in alkaline medium) → C.I. Acid Red 151
Lithium Salt Formation: C.I. Acid Red 151 + LiOH → this compound
Industrial Production Methods
In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, washing, and drying steps to ensure high purity and quality.
化学反応の分析
Types of Reactions
C.I. Acid Red 151, lithium salt, can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Products may include sulfonic acids or quinones, depending on the extent of oxidation.
Reduction: The primary products are aromatic amines, which can further react to form other compounds.
Substitution: Depending on the substituent introduced, various derivatives of the original dye can be formed, each with unique properties.
科学的研究の応用
C.I. Acid Red 151, lithium salt, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes
作用機序
The mechanism by which C.I. Acid Red 151, lithium salt, exerts its effects is primarily through its interaction with various substrates. The azo group (-N=N-) can form hydrogen bonds and van der Waals interactions with different molecules, allowing it to bind effectively to fibers and other materials. In biological systems, the dye can interact with proteins and nucleic acids, making it useful for staining and visualization purposes.
類似化合物との比較
C.I. Acid Red 88: Another azo dye used in similar applications but with different solubility and stability properties.
C.I. Acid Red 73: Known for its use in textile dyeing, but less stable compared to C.I. Acid Red 151, lithium salt.
特性
CAS番号 |
51988-26-2 |
|---|---|
分子式 |
C22H15LiN4O4S |
分子量 |
438.4 g/mol |
IUPAC名 |
lithium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O4S.Li/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1 |
InChIキー |
KFFZUMQADBQOBO-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


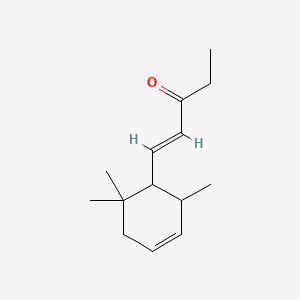
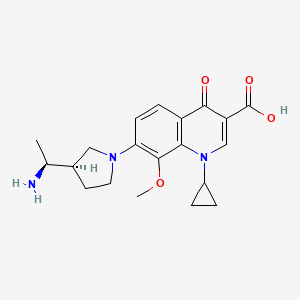
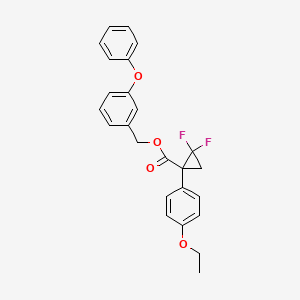


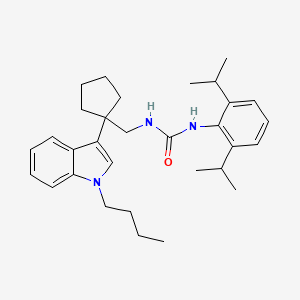
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
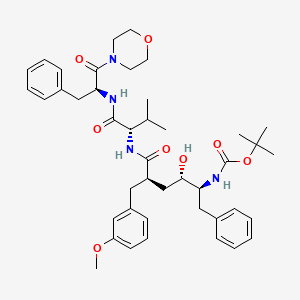
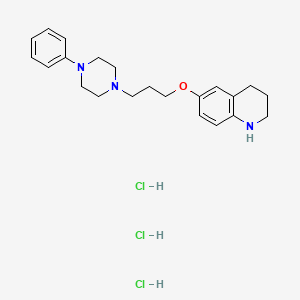

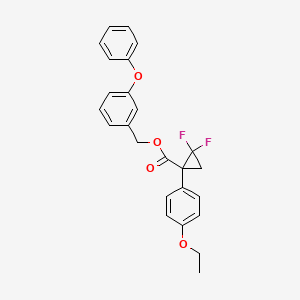

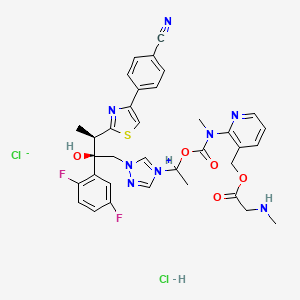
![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
